Ro 31-9790

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H29N3O4 |

|---|---|

Molecular Weight |

315.41 g/mol |

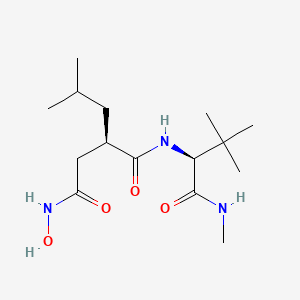

IUPAC Name |

(2R)-N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide |

InChI |

InChI=1S/C15H29N3O4/c1-9(2)7-10(8-11(19)18-22)13(20)17-12(14(21)16-6)15(3,4)5/h9-10,12,22H,7-8H2,1-6H3,(H,16,21)(H,17,20)(H,18,19)/t10-,12-/m1/s1 |

InChI Key |

QRXOZHSEEGNRFC-ZYHUDNBSSA-N |

Isomeric SMILES |

CC(C)C[C@H](CC(=O)NO)C(=O)N[C@H](C(=O)NC)C(C)(C)C |

Canonical SMILES |

CC(C)CC(CC(=O)NO)C(=O)NC(C(=O)NC)C(C)(C)C |

Synonyms |

Ro 31-9790 Ro-31-9790 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ro 31-9790

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 31-9790 is a synthetic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and other related metalloenzymes. As a hydroxamate-based compound, its primary mechanism of action involves the chelation of the catalytic zinc ion (Zn²⁺) essential for the enzymatic activity of these proteases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory profile against various MMPs and its impact on cellular processes such as the shedding of cell surface molecules. This document includes quantitative inhibitory data, detailed experimental protocols, and visualizations of the key pathways and experimental workflows.

Core Mechanism of Action: Zinc Chelation

The fundamental mechanism of action of this compound is rooted in its hydroxamic acid functional group (-CONHOH). This moiety acts as a potent chelating agent for the zinc ion located within the active site of matrix metalloproteinases.[1] The zinc ion is a critical cofactor for the catalytic activity of MMPs, playing a key role in the hydrolysis of peptide bonds in extracellular matrix proteins. By binding to this zinc ion, this compound effectively blocks the active site and prevents the enzyme from engaging with its substrates, thereby inhibiting its proteolytic activity.[2]

The interaction is a reversible, high-affinity binding. The hydroxamate group coordinates with the zinc ion, mimicking the transition state of the peptide substrate hydrolysis. This competitive inhibition prevents the breakdown of extracellular matrix components like collagen, gelatin, and proteoglycans, which is a hallmark of many physiological and pathological processes, including tissue remodeling, inflammation, and tumor invasion.

Figure 1: Mechanism of MMP inhibition by this compound via zinc chelation.

Quantitative Inhibitory Profile

This compound exhibits a broad-spectrum inhibitory activity against several members of the matrix metalloproteinase family. Furthermore, it inhibits the shedding of cell surface proteins, a process mediated by a family of metalloproteinases known as ADAMs (A Disintegrin and Metalloproteinases), with ADAM17 (also known as TACE, Tumor Necrosis Factor-α Converting Enzyme) being a key target.[3][4]

Table 1: Inhibitory Activity (IC₅₀) of this compound against Matrix Metalloproteinases

| Target | IC₅₀ (nM) | Reference |

| MMP-1 (Collagenase-1) | 10 | [5] |

| MMP-2 (Gelatinase-A) | 8 | [5] |

| MMP-3 (Stromelysin-1) | 700 | [5] |

| MMP-9 (Gelatinase-B) | Not explicitly quantified, but demonstrated to be an effective inhibitor in zymography assays. | [4][6] |

| MMP-14 (MT1-MMP) | 1.9 | [5] |

Table 2: Inhibitory Activity (IC₅₀) of this compound against Cell Surface Shedding

| Process | Cell Type | IC₅₀ (µM) | Reference |

| L-selectin Shedding | Mouse Lymphocytes | 4.82 ± 0.75 | [7] |

| L-selectin Shedding | Jurkat T cells | 1.16 ± 0.27 | [7] |

| L-selectin Shedding | Human Lymphocytes | 0.70 ± 0.06 | [7] |

| L-selectin Shedding | Human Monocytes | 4.47 ± 1.27 | [7] |

| TNF-α Shedding | Human Monocytes | 0.38 ± 0.05 | [3][7] |

Detailed Experimental Protocols

Fluorogenic MMP Activity Assay for IC₅₀ Determination

This protocol describes a general method for determining the IC₅₀ of an inhibitor against a specific MMP using a fluorogenic substrate.

Materials:

-

Recombinant human MMP (e.g., MMP-2, MMP-9)

-

Fluorogenic MMP substrate (e.g., a FRET-based peptide)[8][9]

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

This compound stock solution (in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme Activation: If using a pro-MMP, activate it according to the manufacturer's instructions. This often involves incubation with APMA (4-aminophenylmercuric acetate).

-

Inhibitor Preparation: Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).

-

Reaction Setup: In the 96-well plate, add the following to each well:

-

Assay Buffer

-

Diluted this compound or vehicle control

-

Activated MMP enzyme

-

-

Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Add the fluorogenic MMP substrate to each well to initiate the reaction.

-

Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen substrate.[10]

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Figure 2: Experimental workflow for determining MMP inhibition IC₅₀.

L-selectin Shedding Assay

This protocol details the methodology to assess the inhibitory effect of this compound on L-selectin shedding from leukocytes.

Materials:

-

Isolated primary leukocytes (e.g., lymphocytes, monocytes) or a suitable cell line (e.g., Jurkat T cells)

-

Cell culture medium (e.g., RPMI 1640)

-

Shedding stimulus (e.g., Phorbol 12-myristate 13-acetate - PMA, or lipopolysaccharide - LPS)

-

This compound stock solution (in DMSO)

-

Phycoerythrin (PE)-conjugated anti-L-selectin (CD62L) antibody

-

Flow cytometer

-

ELISA kit for soluble L-selectin (optional)

Procedure:

-

Cell Preparation: Isolate and resuspend leukocytes in cell culture medium at a defined concentration.

-

Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 30 minutes at 37°C).

-

Stimulation: Add the shedding stimulus (e.g., PMA) to the cell suspension and incubate for a further period (e.g., 30-60 minutes at 37°C) to induce L-selectin shedding.

-

Detection of Cell Surface L-selectin (Flow Cytometry):

-

Stop the reaction by placing the cells on ice.

-

Wash the cells with cold PBS containing BSA.

-

Stain the cells with a PE-conjugated anti-L-selectin antibody.

-

Analyze the cells using a flow cytometer to quantify the percentage of L-selectin positive cells and the mean fluorescence intensity.

-

-

Detection of Soluble L-selectin (ELISA - Optional):

-

After stimulation, centrifuge the cell suspension to pellet the cells.

-

Collect the supernatant and measure the concentration of soluble L-selectin using a commercially available ELISA kit.

-

-

Data Analysis:

-

Calculate the percentage of L-selectin shedding inhibition for each this compound concentration compared to the stimulated control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[7]

-

Figure 3: Experimental workflow for the L-selectin shedding assay.

Signaling Pathway Context: Inhibition of L-selectin and TNF-α Shedding

This compound's inhibitory action extends beyond the classical MMPs to include ADAM17, a key "sheddase" responsible for the proteolytic release of the ectodomains of various cell surface proteins. Two prominent substrates of ADAM17 are L-selectin (CD62L) and the precursor to Tumor Necrosis Factor-α (pro-TNF-α).

L-selectin is an adhesion molecule on leukocytes that mediates their initial tethering and rolling on endothelial cells during an inflammatory response. The shedding of L-selectin is a crucial step in the inflammatory cascade. Pro-TNF-α is a transmembrane cytokine that is cleaved by ADAM17 to release the soluble, active form of TNF-α, a potent pro-inflammatory mediator.

By inhibiting ADAM17, this compound prevents the shedding of L-selectin and the release of soluble TNF-α, thereby modulating inflammatory and immune responses.[3]

Figure 4: Inhibition of L-selectin and TNF-α shedding by this compound.

Conclusion

This compound is a potent, broad-spectrum metalloproteinase inhibitor that functions through the chelation of the active site zinc ion. Its inhibitory profile encompasses several matrix metalloproteinases involved in extracellular matrix degradation, as well as ADAM17, a key regulator of cell surface protein shedding. This dual activity gives this compound the ability to modulate both tissue remodeling and inflammatory processes. The experimental protocols detailed herein provide a framework for the further characterization of this and similar compounds, which are valuable tools for research in inflammation, cancer biology, and other fields where metalloproteinase activity is a key pathological driver.

References

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 2. Rat mesangial cells and matrix metalloproteinase inhibitor: inhibition of 72-kD type IV collagenase (MMP-2) and of cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tissue inhibitor of metalloproteinases-3 inhibits shedding of L-selectin from leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MMP Activity Assay Kit (Fluorometric - Green) (ab112146) | Abcam [abcam.com]

- 10. assaygenie.com [assaygenie.com]

Ro 31-9790: A Technical Guide to its Target Profile and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 31-9790 is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial in extracellular matrix (ECM) remodeling. This technical guide provides an in-depth analysis of the target profile and selectivity of this compound. The document summarizes its inhibitory activity against various MMPs and other related enzymes, details the experimental methodologies used for its characterization, and presents visual representations of its mechanism of action and relevant experimental workflows. This information is intended to support further research and development efforts involving this compound.

Target Profile and Selectivity

This compound is a synthetic, hydroxamate-based inhibitor that demonstrates broad-spectrum activity against several members of the matrix metalloproteinase family. Its primary mechanism of action involves the chelation of the active site zinc ion within these enzymes, rendering them inactive.[1]

Inhibitory Activity against Matrix Metalloproteinases

This compound has been shown to inhibit a range of MMPs with varying potencies. The half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) against key MMPs are summarized in the table below. This data highlights the compound's potent, nanomolar inhibition of several MMPs, including MMP-1, MMP-2, and MMP-14, with a lower potency against MMP-3.[2][3]

| Target | IC50 (nM) | Ki (nM) | Reference |

| MMP-1 | 10 | - | [2] |

| MMP-2 | 8 | 5.2 | [2][3] |

| MMP-3 | 700 | - | [2] |

| MMP-9 | - | 10.4 | [3] |

| MMP-14 | 1.9 | - | [2] |

Inhibition of Cell Surface Shedding

Beyond its direct inhibition of MMPs, this compound is a potent inhibitor of cell surface shedding events, which are often mediated by MMPs and a disintegrin and metalloproteinases (ADAMs). Notably, it inhibits the shedding of L-selectin (CD62L) and Tumor Necrosis Factor-α (TNF-α) from the surface of various immune cells.[4][5] This activity is attributed to its inhibition of sheddases like ADAM17 (also known as TNF-α converting enzyme, TACE).[6]

| Cellular Process | Cell Type | IC50 (µM) | Reference |

| L-selectin Shedding | Mouse Lymphocytes | 4.82 ± 0.75 | [4] |

| L-selectin Shedding | Jurkat T cells | 1.16 ± 0.27 | [4] |

| L-selectin Shedding | Human Lymphocytes | 0.70 ± 0.06 | [4] |

| L-selectin Shedding | Human Monocytes | 4.47 ± 1.27 | [4] |

| TNF-α Shedding | Human Monocytes | 0.38 ± 0.05 | [4] |

Experimental Protocols

Matrix Metalloproteinase (MMP) Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the inhibitory activity of compounds like this compound against a specific MMP.

Materials:

-

Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)

-

Fluorogenic MMP substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

This compound or other test inhibitors

-

96-well microplate (black, for fluorescence readings)

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of the inhibitor in assay buffer to generate a range of test concentrations.

-

In the microplate, add the recombinant MMP enzyme to each well, followed by the diluted inhibitor or vehicle control.

-

Incubate the enzyme-inhibitor mixture at 37°C for a pre-determined period (e.g., 30 minutes) to allow for binding.

-

Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to each well.

-

Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths over time using the microplate reader.

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

L-selectin Shedding Assay

This protocol describes a method to assess the effect of this compound on the shedding of L-selectin from the surface of leukocytes.

Materials:

-

Isolated primary leukocytes (e.g., human peripheral blood mononuclear cells) or a suitable cell line (e.g., Jurkat T cells)

-

Cell culture medium (e.g., RPMI-1640)

-

Shedding stimulus (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

This compound

-

Fluorescently labeled anti-L-selectin antibody (e.g., FITC-conjugated anti-CD62L)

-

Flow cytometer

Procedure:

-

Culture the cells to an appropriate density.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.

-

Induce L-selectin shedding by adding the stimulus (e.g., PMA) to the cell suspension and incubate for a further period (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction by placing the cells on ice.

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Stain the cells with the fluorescently labeled anti-L-selectin antibody according to the manufacturer's instructions.

-

Analyze the cell surface expression of L-selectin using a flow cytometer.

-

Quantify the percentage of L-selectin positive cells or the mean fluorescence intensity.

-

Calculate the percentage inhibition of shedding for each inhibitor concentration relative to the stimulated control and determine the IC50 value.[4]

Visualizations

Signaling Pathway: Inhibition of Cell Surface Shedding

Caption: this compound inhibits sheddases, preventing the cleavage and release of surface proteins.

Experimental Workflow: MMP Inhibition Assay

Caption: A stepwise workflow for quantifying the inhibitory potency of this compound against MMPs.

Conclusion

This compound is a well-characterized, broad-spectrum inhibitor of matrix metalloproteinases and related sheddases. Its ability to potently inhibit key MMPs involved in tissue remodeling and inflammation, as well as to block the shedding of important cell surface molecules, makes it a valuable tool for research in various fields, including immunology, oncology, and rheumatology. The data and protocols presented in this guide offer a comprehensive resource for scientists working with or considering the use of this compound. Further investigation into its selectivity against a wider range of MMPs and ADAMs will continue to refine our understanding of its biological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Tissue inhibitor of metalloproteinases-3 inhibits shedding of L-selectin from leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Role of Ro 31-9790 in Modulating Airway Smooth Muscle Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Airway remodeling, characterized by increased airway smooth muscle (ASM) mass, is a critical pathological feature of chronic respiratory diseases such as asthma. Understanding the molecular mechanisms driving ASM proliferation is paramount for the development of novel therapeutics. This technical guide delves into the role of Ro 31-9790, a hydroxamate-based matrix metalloproteinase (MMP) inhibitor, in the context of ASM proliferation. Drawing upon key research findings, this document provides a comprehensive overview of the inhibitory effects of this compound, detailed experimental protocols, and an exploration of the underlying signaling pathways.

Introduction

The proliferation of human airway smooth muscle cells is a key contributor to the structural changes observed in airway remodeling.[1] A variety of mitogenic stimuli, including growth factors and inflammatory mediators, can trigger this proliferative response.[1] Emerging evidence has highlighted the critical role of the extracellular matrix (ECM) and its modifying enzymes, the matrix metalloproteinases (MMPs), in facilitating this process.[2][3] Specifically, MMP-2 (gelatinase A) has been identified as a crucial permissive factor for ASM cell proliferation.[1]

This compound is a potent and competitive inhibitor of MMPs, with notable activity against MMP-2.[4] Its utility as a research tool has been demonstrated in studies investigating the functional role of MMPs in various cellular processes. This guide focuses on the application of this compound in the specific context of airway smooth muscle proliferation, providing researchers with a detailed understanding of its mechanism and practical guidance for its use in in vitro studies.

Quantitative Data Summary: The Inhibitory Effect of this compound on Airway Smooth Muscle Cell Proliferation

The primary data on the efficacy of this compound in inhibiting ASM proliferation comes from studies by Johnson and Knox. Their research demonstrates a clear concentration-dependent inhibitory effect of this compound on mitogen-stimulated ASM cell proliferation. The following table summarizes the key quantitative findings.

| Parameter | Mitogen | This compound Concentration (µM) | Inhibition of Thymidine Incorporation (%) | Effect on Cell Number | Reference |

| Proliferation | 10% Fetal Bovine Serum (FBS) | 100 | 51% (maximum inhibition) | Almost completely abrogated over 8 days | [4][5] |

| MMP-2 Inhibition | - | 100 | 75% (in a fluorescence assay) | - | [4] |

Signaling Pathways and Mechanism of Action

The proliferation of airway smooth muscle cells in response to mitogens is a complex process involving the activation of intracellular signaling cascades and dynamic interactions with the extracellular matrix. Evidence suggests that MMP-2 plays a crucial, permissive role in this process, and its inhibition by this compound is the key to the compound's anti-proliferative effects.

Proposed Signaling Pathway for Mitogen-Induced ASM Proliferation

Mitogens such as fetal bovine serum (FBS), thrombin, and platelet-derived growth factor (PDGF) bind to their respective receptors on the surface of ASM cells. This initiates a cascade of intracellular signaling events that ultimately lead to cell cycle progression and proliferation.[1] A critical component of this process is the remodeling of the surrounding extracellular matrix, which is mediated by MMPs.[6][7] Human ASM cells constitutively secrete MMP-2, which degrades components of the ECM, thereby facilitating the changes in cell adhesion and morphology required for proliferation.[1][3]

Figure 1: Proposed signaling pathway of mitogen-induced ASM proliferation and the inhibitory action of this compound.

Experimental Workflow for Studying this compound Effects

A typical experimental workflow to investigate the impact of this compound on ASM cell proliferation involves several key stages, from cell culture to data analysis.

Figure 2: A generalized experimental workflow for assessing the effect of this compound on ASM cell proliferation.

Detailed Experimental Protocols

The following protocols are based on methodologies described in the literature for studying airway smooth muscle cell proliferation and MMP activity.[5][8][9][10]

Human Airway Smooth Muscle (ASM) Cell Culture

-

Isolation and Culture: Human ASM cells are isolated from tracheal or bronchial tissue obtained from lung resection surgery. The muscle bundles are dissected, minced, and plated in DMEM supplemented with 10% FBS, penicillin, streptomycin, and amphotericin B.

-

Cell Characterization: The smooth muscle phenotype is confirmed by immunofluorescence staining for α-smooth muscle actin and calponin.

-

Subculture: Cells are passaged upon reaching confluence and used for experiments between passages 4 and 8.

-

Growth Arrest: To synchronize the cells in a quiescent state before mitogen stimulation, the culture medium is replaced with serum-free medium or medium containing a low serum concentration (e.g., 0.5% FBS) for 24-48 hours.

Proliferation Assay: [³H]-Thymidine Incorporation

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.[11][12][13]

-

Cell Seeding: Growth-arrested ASM cells are seeded in 24-well plates at a density of 1 x 10⁴ cells/cm².

-

Treatment: The medium is replaced with fresh serum-free medium containing the desired mitogen (e.g., 10% FBS) and various concentrations of this compound or vehicle control (0.5% ethanol).

-

Radiolabeling: After a predetermined incubation period (e.g., 24 hours), [³H]-thymidine (1 µCi/well) is added to each well for the final 4-6 hours of the experiment.

-

Cell Lysis and Scintillation Counting:

-

The medium is aspirated, and the cells are washed twice with ice-cold PBS.

-

The cells are fixed with a methanol:acetic acid solution (3:1).

-

After another wash with PBS, the cells are lysed with 0.5 M NaOH.

-

The cell lysate is transferred to a scintillation vial containing scintillant.

-

The radioactivity (counts per minute, cpm) is measured using a scintillation counter.

-

-

Data Analysis: Results are often expressed as a percentage of the proliferation observed with the mitogen alone.

Gelatin Zymography for MMP-2 Activity

This technique is used to detect the activity of gelatinases, such as MMP-2, in conditioned media from cell cultures.[5][8][9][10]

-

Sample Preparation: Conditioned media from ASM cell cultures (treated with or without mitogens and this compound) are collected. The protein concentration of each sample is determined to ensure equal loading.

-

Electrophoresis:

-

Samples are mixed with a non-reducing sample buffer.

-

The samples are loaded onto a 10% SDS-polyacrylamide gel containing 0.1% gelatin.

-

Electrophoresis is performed at 4°C.

-

-

Renaturation and Development:

-

After electrophoresis, the gel is washed in a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS and allow the enzymes to renature.

-

The gel is then incubated overnight at 37°C in a developing buffer (containing Tris-HCl, CaCl₂, and ZnCl₂).

-

-

Staining and Visualization:

-

The gel is stained with Coomassie Brilliant Blue R-250.

-

The gel is destained until clear bands appear against a blue background. These clear bands represent areas where the gelatin has been degraded by MMPs.

-

-

Analysis: The intensity of the bands corresponding to the molecular weight of MMP-2 (pro-MMP-2 at ~72 kDa and active MMP-2 at ~62 kDa) is quantified using densitometry.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of matrix metalloproteinases in airway smooth muscle proliferation. The available data strongly indicate that by inhibiting MMP-2, this compound can significantly attenuate the proliferative response of ASM cells to various mitogens. This underscores the importance of the extracellular matrix and its enzymatic remodeling in the pathogenesis of airway remodeling. For researchers in respiratory biology and drug development, the methodologies and conceptual frameworks presented in this guide offer a solid foundation for further studies aimed at elucidating the intricate mechanisms of ASM proliferation and for the preclinical evaluation of novel anti-remodeling therapies.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Role of extracellular matrix and its regulators in human airway smooth muscle biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Matrix metalloproteinase expression and activity in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extracellular matrix promotes proliferation, migration and adhesion of airway smooth muscle cells in a rat model of chronic obstructive pulmonary disease via upregulation of the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gelatin zymography protocol | Abcam [abcam.com]

- 6. Matrix Metalloproteinase 2 as a Potential Mediator of Vascular Smooth Muscle Cell Migration and Chronic Vascular Remodeling in Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture | Springer Nature Experiments [experiments.springernature.com]

- 10. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cytologicsbio.com [cytologicsbio.com]

- 12. revvity.com [revvity.com]

- 13. Thymidine Incorporation Assay | Thermo Fisher Scientific - JP [thermofisher.com]

Ro 31-9790: A Technical Guide on its History and Development

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 31-9790 is a synthetic, hydroxamate-based compound developed by F. Hoffmann-La Roche Ltd. as a broad-spectrum inhibitor of matrix metalloproteinases (MMPs). Structurally, it is an N-substituted Tle-N-methylamide, incorporating the non-proteinogenic amino acid L-tert-leucine, which is a key component in several antiviral and anti-inflammatory drugs[1][2]. As a competitive antagonist, this compound functions by chelating the active-site zinc ion essential for the catalytic activity of MMPs[3]. Initially investigated for its potential in treating arthritis and other conditions involving excessive extracellular matrix degradation, its development was ultimately halted. This guide provides a comprehensive technical overview of the history, mechanism of action, key experimental findings, and the reasons for the discontinuation of this compound.

History and Development

Developed by Roche, this compound emerged from research programs targeting MMPs for therapeutic intervention in diseases characterized by aberrant tissue remodeling, such as arthritis[4]. The rationale was to prevent the pathological breakdown of cartilage and other extracellular matrix components mediated by MMPs.

The compound progressed to Phase I clinical trials. However, its development was discontinued due to the emergence of a dose- and time-dependent musculoskeletal toxicity[4][5]. This adverse effect, characterized by arthralgia, joint stiffness, and tendonitis, was not unique to this compound and became a class-wide issue for many broad-spectrum MMP inhibitors, ultimately leading to the failure of multiple drug candidates in late-stage clinical trials[5][6]. The experience with this compound and similar compounds highlighted the challenge of achieving a therapeutic window for MMP inhibitors, likely due to the inhibition of multiple, physiologically important MMPs or related "sheddase" enzymes[4].

Mechanism of Action

This compound is a potent, competitive inhibitor of several matrix metalloproteinases. Its mechanism relies on the hydroxamate group, a well-established zinc-binding group (ZBG) that forms a bidentate chelation complex with the Zn2+ ion in the catalytic domain of MMPs, thereby blocking their enzymatic activity[3][7].

The compound exhibits broad-spectrum activity, inhibiting multiple MMPs with varying potency. It has been extensively used as a research tool to probe the function of MMPs in various biological processes, including cell proliferation, inflammation, and angiogenesis[3][8][9]. A notable and widely studied effect of this compound is its ability to inhibit the "shedding" of L-selectin (CD62L) from the surface of leukocytes, a process mediated by a disintegrin and metalloproteinase (ADAM) family member, ADAM17[10]. This has made it a valuable tool for studying leukocyte trafficking and activation[8][11].

Quantitative Data: Inhibitory Activity

The inhibitory profile of this compound against various metalloproteinases has been characterized in numerous studies. The data below is compiled from multiple sources to provide a comparative summary of its potency.

| Target Enzyme | Inhibition Constant (IC₅₀ or Kᵢ) | Notes |

| MMP-1 (Collagenase-1) | 10 nM (IC₅₀)[7][12] | Potent inhibition. |

| MMP-2 (Gelatinase-A) | 8 nM (IC₅₀)[7][12]; 5.2 nM (Kᵢ)[9] | Strong inhibition of a key gelatinase. |

| MMP-3 (Stromelysin-1) | 700 nM (IC₅₀)[7][12] | Significantly less potent compared to MMP-1, -2, and -14. |

| MMP-9 (Gelatinase-B) | 10.4 nM (Kᵢ)[9] | Potent inhibition. |

| MMP-14 (MT1-MMP) | 1.9 nM (IC₅₀)[7][12] | Very potent inhibition of a membrane-type MMP. |

| L-selectin Sheddase | 0.3-0.4 µM (IC₅₀)[11] | Inhibits shedding from lymphocytes and monocytes. Varies slightly by cell type.[11][13] |

| TNF-α Sheddase | 0.38 ± 0.05 μM (IC₅₀)[11] | Inhibits shedding from human monocytes. |

Key Experimental Protocols

This compound has been a critical tool in elucidating the role of metalloproteinases. Below are detailed methodologies for key experiments where it has been utilized.

Inhibition of Cell Proliferation (Thymidine Incorporation Assay)

This assay measures the effect of this compound on DNA synthesis as an indicator of cell proliferation.

-

Objective: To quantify the antiproliferative effect of this compound on mitogen-stimulated cells, such as human airway smooth muscle cells[3].

-

Methodology:

-

Cell Culture: Cells are seeded in multi-well plates and grown to confluence. They are then growth-arrested by serum deprivation for 24-48 hours.

-

Treatment: Cells are treated with a mitogen (e.g., 10% Fetal Bovine Serum) in the presence of varying concentrations of this compound or a vehicle control.

-

Radiolabeling: During the final hours (typically 3-4 hours) of the incubation period (e.g., 24 hours), tritiated thymidine ([³H]-thymidine) is added to each well[14][15].

-

Harvesting: The incubation is stopped, and cells are harvested. Unincorporated [³H]-thymidine is washed away, and the DNA is precipitated (e.g., with trichloroacetic acid).

-

Quantification: The incorporated radioactivity, which is proportional to the amount of newly synthesized DNA, is measured using a liquid scintillation counter[16][17].

-

-

Key Finding: 100 µM Ro-31-9790 caused a 51% inhibition of FBS-induced thymidine incorporation in human airway smooth muscle cells[3].

In Situ Zymography for MMP Activity

This technique localizes and visualizes the gelatinolytic activity of MMPs (primarily MMP-2 and MMP-9) directly within tissue sections or cell cultures.

-

Objective: To demonstrate the inhibition of localized MMP activity by this compound in tissues like atherosclerotic plaques or vein grafts[18][19].

-

Methodology:

-

Sample Preparation: Unfixed frozen tissue sections (8-10 µm) are prepared on glass slides[20][21].

-

Substrate Application: Slides are coated with a substrate-containing emulsion. For gelatinases, this is typically a photographic emulsion containing gelatin[19] or a dye-quenched (DQ) gelatin substrate that becomes fluorescent upon cleavage[22].

-

Incubation: The slides are incubated in a humidified chamber at 37°C for several hours to overnight, allowing enzymes in the tissue to digest the substrate.

-

Inhibitor Control: Control slides are incubated in the presence of specific MMP inhibitors, such as 100-200 nM this compound or 20 mM EDTA, to confirm the specificity of the enzymatic activity[18][19].

-

Visualization:

-

For photographic emulsions, slides are developed and fixed. Areas of gelatinolysis (MMP activity) appear as clear or white zones against a dark background[19].

-

For DQ substrates, fluorescence is visualized using a fluorescence microscope. Areas of activity appear bright against a non-fluorescent background[22].

-

-

-

Key Finding: The addition of this compound to the incubation buffer completely abolished the gelatinase activity observed in sections of atherosclerotic plaques and cultured human veins[18][19].

L-selectin Shedding Assay (Flow Cytometry)

This assay quantifies the expression of L-selectin on the surface of leukocytes to measure the inhibitory effect of this compound on its shedding.

-

Objective: To determine the potency of this compound in preventing the activation-induced cleavage of L-selectin from leukocytes[11][23][24].

-

Methodology:

-

Cell Preparation: A whole blood sample or isolated leukocyte population (e.g., lymphocytes) is used[24].

-

Stimulation & Inhibition: Aliquots of cells are pre-incubated with various concentrations of this compound or a vehicle control. They are then stimulated with an agent known to induce shedding, such as Phorbol 12-myristate 13-acetate (PMA)[11][25]. Unstimulated and maximally inhibited (high dose this compound) controls are included.

-

Immunostaining: After stimulation (e.g., 45 minutes at 37°C), cells are washed and stained with a fluorochrome-conjugated monoclonal antibody specific for the extracellular domain of L-selectin (e.g., FITC-anti-CD62L)[24][26].

-

Data Acquisition: The fluorescence intensity of individual cells is measured using a flow cytometer. Leukocyte populations are identified based on their forward and side scatter properties[26].

-

Analysis: The geometric mean fluorescence intensity (G-MFI) or the percentage of L-selectin-positive cells is calculated. The IC₅₀ value is determined by plotting the inhibition of shedding against the log concentration of this compound[11][13].

-

-

Key Finding: this compound inhibits PMA-induced L-selectin shedding from human lymphocytes with an IC₅₀ of approximately 0.70 µM[11].

Mandatory Visualizations

Caption: Logical workflow of this compound's development from synthesis to discontinuation.

References

- 1. Team:Amoy/Project/Background - 2015.igem.org [2015.igem.org]

- 2. researchgate.net [researchgate.net]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Targeted therapies in osteoarthritis: a systematic review of the trials on www.clinicaltrials.gov | Musculoskeletal Key [musculoskeletalkey.com]

- 5. mdpi.com [mdpi.com]

- 6. Development of musculoskeletal toxicity without clear benefit after administration of PG-116800, a matrix metalloproteinase inhibitor, to patients with knee osteoarthritis: a randomized, 12-month, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. mdpi-res.com [mdpi-res.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. cytologicsbio.com [cytologicsbio.com]

- 15. pubcompare.ai [pubcompare.ai]

- 16. Thymidine Incorporation Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 17. youtube.com [youtube.com]

- 18. ahajournals.org [ahajournals.org]

- 19. ahajournals.org [ahajournals.org]

- 20. In Situ Zymography | Springer Nature Experiments [experiments.springernature.com]

- 21. In situ zymography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. bitesizebio.com [bitesizebio.com]

- 23. mft.nhs.uk [mft.nhs.uk]

- 24. CD62L (L-Selectin) Shedding for Assessment of Perioperative Immune Sensitivity in Patients Undergoing Cardiac Surgery with Cardiopulmonary Bypass | PLOS One [journals.plos.org]

- 25. researchgate.net [researchgate.net]

- 26. L-Selectin Shedding Regulates Leukocyte Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Ro 31-9790: A Broad-Spectrum Matrix Metalloproteinase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research involving Ro 31-9790, a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). The document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visually represents the underlying signaling pathways and experimental workflows. This information is intended to serve as a valuable resource for professionals engaged in drug discovery and development, particularly in therapeutic areas where MMPs play a significant pathological role.

Core Quantitative Data

The inhibitory activity of this compound has been characterized across various in vitro and in vivo models. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay System | IC50 (µM) | Reference |

| Mouse Lymphocyte L-selectin Shedding | Cellular Assay | 4.82 ± 0.75 | [1] |

| Jurkat T Cell L-selectin Shedding | Cellular Assay | 1.16 ± 0.27 | [1] |

| Human Lymphocyte L-selectin Shedding | Cellular Assay | 0.70 ± 0.06 | [1] |

| Human Monocyte L-selectin Shedding | Cellular Assay | 4.47 ± 1.27 | [1] |

| Human Monocyte TNF-α Shedding | Cellular Assay | 0.38 ± 0.05 | [1] |

| ATP-induced L-selectin Shedding (B-CLL cells) | Cellular Assay | 83 | |

| ATP-induced CD23 Shedding (B-CLL cells) | Cellular Assay | 6 |

Table 2: Enzyme Inhibition Constants (Ki) for this compound

| Matrix Metalloproteinase (MMP) | Ki (nM) | Reference |

| MMP-1 | 3.0 | |

| MMP-2 | 5.2 | |

| MMP-9 | 10.4 |

Table 3: In Vivo Efficacy of this compound in a Rat Model of Oxygen-Induced Retinopathy

| Treatment Group | Dosage and Administration | Outcome Measure | % Inhibition of Retinal Neovascularization | Reference |

| This compound | 150 µg, Intravitreal Injection (Day 14) | Retinal Neovascular Area | 78% | [2] |

| This compound | 150 µg, Intravitreal Injection (Day 16) | Retinal Neovascular Area | 82% | [2] |

Key Experimental Protocols

This section provides detailed methodologies for key preclinical experiments conducted with this compound.

Rat Model of Oxygen-Induced Retinopathy (OIR)

This in vivo model is used to evaluate the efficacy of compounds in inhibiting retinal neovascularization, a key pathological feature of retinopathy of prematurity.[2]

Animal Model:

-

Species: Sprague-Dawley rats

-

Age: Newborn pups (within 4 hours of birth)

Experimental Procedure:

-

Induction of Retinopathy: Newborn rat pups and their mothers are placed in an infant incubator with alternating episodes of 50% and 10% oxygen every 24 hours for 14 days.

-

Drug Administration:

-

At day 14 (immediately after removal from the oxygen chamber) or day 16 (two days after removal), animals receive a single intravitreal injection of this compound (150 µg in 5 µL vehicle).

-

The vehicle control consists of 0.2% carboxymethylcellulose and 0.01% Tween 20.

-

-

Tissue Collection and Analysis:

-

At day 20, animals are euthanized, and their eyes are enucleated.

-

Retinas are dissected and flat-mounted.

-

The retinal vasculature is stained using an adenosine diphosphatase (ADPase) staining method.

-

-

Quantification of Retinopathy:

-

Retinal flatmounts are imaged using a microscope equipped with a digital camera.

-

The area of retinal neovascularization is quantified using computerized image analysis software.

-

The percentage of inhibition is calculated by comparing the neovascular area in the drug-treated group to the vehicle-treated control group.

-

In Vitro L-selectin Shedding Assay

This cellular assay is used to determine the potency of compounds in inhibiting the proteolytic cleavage (shedding) of L-selectin from the surface of immune cells.[1]

Cell Lines:

-

Mouse lymphocytes

-

Human peripheral blood lymphocytes

-

Jurkat T cells

-

Human monocytes

Experimental Procedure:

-

Cell Preparation: Isolate and prepare a suspension of the desired cell type.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of this compound for a specified period.

-

Stimulation of Shedding: Induce L-selectin shedding by treating the cells with a stimulating agent, such as Phorbol Myristate Acetate (PMA).

-

Flow Cytometry Analysis:

-

Stain the cells with a fluorescently labeled antibody specific for L-selectin.

-

Analyze the cell surface expression of L-selectin using a flow cytometer.

-

-

Data Analysis:

-

The percentage of L-selectin positive cells is determined for each compound concentration.

-

The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the number of L-selectin positive cells compared to the stimulated control.

-

Human Airway Smooth Muscle Cell Proliferation Assay

This in vitro assay assesses the effect of this compound on the proliferation of human airway smooth muscle cells, a key process in airway remodeling in asthma.

Cell Culture:

-

Primary human airway smooth muscle cells are isolated from tracheae obtained from cadavers with no history of airway disease.

-

Cells are cultured in appropriate growth medium supplemented with fetal bovine serum (FBS).

Experimental Procedure:

-

Cell Seeding: Seed the human airway smooth muscle cells in 96-well plates.

-

Serum Starvation: Synchronize the cells in a quiescent state by incubating them in a serum-free medium.

-

Mitogen Stimulation and Compound Treatment:

-

Stimulate cell proliferation by adding a mitogen, such as FBS, thrombin, or platelet-derived growth factor (PDGF).

-

Concurrently, treat the cells with a range of concentrations of this compound or vehicle control.

-

-

Assessment of Proliferation:

-

[³H]Thymidine Incorporation: After a defined incubation period, add [³H]thymidine to the culture medium. The amount of incorporated radioactivity, which is proportional to DNA synthesis, is measured using a scintillation counter.

-

Cell Counting: For longer-term studies, cells are detached and counted using a hemocytometer or an automated cell counter at various time points.

-

-

Data Analysis:

-

The effect of this compound on cell proliferation is expressed as a percentage of the mitogen-stimulated control.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Caption: Inhibition of MMP-mediated angiogenesis by this compound.

Caption: Inhibition of L-selectin shedding by this compound.

Caption: Workflow for the rat model of oxygen-induced retinopathy.

References

The Impact of Ro 31-9790 on the Transendothelial Migration of Lymphocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The migration of lymphocytes from the bloodstream into tissues, a process known as transendothelial migration (TEM), is a cornerstone of the immune response. This multi-step cascade is tightly regulated by a series of molecular interactions. Ro 31-9790, a synthetic hydroxamate-based compound, has been identified as a potent inhibitor of specific metalloproteinases that play a crucial role in the later stages of this process. This document provides a comprehensive technical overview of the mechanism by which this compound impacts lymphocyte TEM. Experimental data conclusively demonstrates that this compound does not prevent the initial tethering and adhesion of lymphocytes to the vascular endothelium but critically impairs the final diapedesis step. This results in the arrest of lymphocytes within the endothelial lining, preventing their entry into the underlying tissue. The primary mechanism of action is the inhibition of L-selectin shedding from the lymphocyte surface, a process mediated by the metalloproteinase ADAM17. This guide details the signaling pathways, summarizes key quantitative data, and provides the experimental protocols used to elucidate these findings.

The Molecular Mechanism of this compound

This compound is a broad-spectrum inhibitor of zinc-dependent metalloproteinases, including several matrix metalloproteinases (MMPs) and ADAM (A Disintegrin and Metalloproteinase) family proteins.[1][2] Its critical impact on lymphocyte migration stems from its potent inhibition of ADAM17 (also known as TNF-α Converting Enzyme or TACE), the primary sheddase for L-selectin (CD62L).[3][4]

L-selectin is a key adhesion molecule expressed on the surface of naive and central memory lymphocytes that mediates their initial capture and rolling along the high endothelial venules (HEVs) of lymph nodes.[1][5] Upon lymphocyte activation, ADAM17 is stimulated to cleave the ectodomain of L-selectin, a process known as shedding.[6][7] this compound directly inhibits this enzymatic activity, preventing the down-regulation of surface L-selectin.[3][6]

Impact on L-selectin Shedding and Lymphocyte Migration

Inhibition of L-selectin Shedding

Treatment of lymphocytes with this compound effectively blocks the shedding of L-selectin that is induced by various stimuli, including phorbol esters (PMA) and T-cell receptor (TCR) engagement.[3][6][7] This leads to a sustained high level of L-selectin expression on the lymphocyte surface.[1][8] Studies have shown that a concentration of 30 µM this compound is sufficient to achieve approximately 90% inhibition of PMA-induced L-selectin shedding in vitro.[3][8]

Arrest of Transendothelial Migration (Diapedesis)

While the inhibition of L-selectin shedding might be expected to enhance initial rolling and adhesion, the overall effect of this compound is a potent blockade of complete transmigration. In vivo studies in mice have shown that systemic treatment with this compound does not alter the total number of lymphocytes recruited to and arrested on the surface of HEVs.[1][2] However, it causes a significant reduction in the number of lymphocytes that successfully complete diapedesis and enter the lymph node parenchyma.[1][2][5] Instead, the lymphocytes become lodged within the endothelial cell lining itself.[1][5] This finding strongly suggests that a metalloproteinase activity, inhibited by this compound, is essential for the physical process of squeezing between or through endothelial cells.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound.

Table 1: In Vitro Inhibition of L-selectin Shedding

| Compound | Stimulant | Concentration | Effect | Reference |

| This compound | PMA | 30 µM | ~90% inhibition of shedding | [3] |

| This compound | PMA | 30 µM | Prevents L-selectin down-regulation | [6] |

| This compound | anti-CD3/CD28 | 30 µM | Augments L-selectin surface levels | [8] |

Table 2: In Vivo Effect of this compound on Lymphocyte Localization in HEVs

| Treatment Group | Time Post-Injection | Lymphocytes Inside HEVs (cells/mm²) | Lymphocytes Outside HEVs (cells/mm²) | Reference |

| Vehicle Control | 30 min | ~100 | ~150 | [5] |

| This compound | 30 min | ~200 | ~100 | [5] |

| Vehicle Control | 60 min | ~75 | ~300 | [5] |

| This compound | 60 min | ~250 | ~125 | [5] |

| Vehicle Control | 120 min | ~50 | ~400 | [5] |

| This compound | 120 min | ~150 | ~200 | [5] |

Note: Data are approximated from graphical representations in the cited literature for illustrative purposes.

Visualizing the Mechanism and Process

The following diagrams illustrate the key pathways and processes affected by this compound.

Caption: L-selectin shedding pathway and the inhibitory action of this compound.

Caption: The multi-step process of TEM and the specific blockade of diapedesis by this compound.

Detailed Experimental Protocols

Protocol: In Vitro L-selectin Shedding Assay by Flow Cytometry

This assay quantifies the ability of this compound to inhibit stimulus-induced shedding of L-selectin from the lymphocyte surface.

-

Cell Preparation:

-

Isolate lymphocytes from mouse spleen or lymph nodes, or use a suitable lymphocyte cell line (e.g., Jurkat).[8][9]

-

Prepare single-cell suspensions in an appropriate buffer (e.g., PBS without calcium and magnesium).[10]

-

Resuspend cells at a concentration of 1 x 10⁶ cells/mL in culture medium (e.g., RPMI-1640).

-

-

Inhibitor and Stimulant Treatment:

-

Pre-incubate cell aliquots with this compound (e.g., 30 µM) or a vehicle control (DMSO) for 30-60 minutes at 37°C.[8]

-

Add a stimulating agent, such as Phorbol 12-myristate 13-acetate (PMA) at 100 nM, to induce L-selectin shedding.[6] Include an unstimulated control.

-

Incubate for 60 minutes at 37°C and 5% CO₂.[8]

-

-

Staining and Flow Cytometry:

-

Stop the reaction by placing cells on ice and washing with cold FACS buffer (PBS + 1% FCS).

-

Stain the cells with a fluorochrome-conjugated anti-L-selectin (CD62L) antibody (e.g., clone MEL-14) for 30 minutes on ice in the dark.[6] Include an isotype control.

-

Wash the cells twice with FACS buffer to remove unbound antibody.

-

Resuspend the cell pellet in FACS buffer for analysis.

-

Acquire data on a flow cytometer. Analyze the Mean Fluorescence Intensity (MFI) of L-selectin staining on the lymphocyte population. A higher MFI in the this compound-treated group compared to the stimulated control indicates inhibition of shedding.

-

Protocol: In Vivo Lymphocyte Homing and Transmigration Assay

This assay assesses the effect of this compound on the ability of lymphocytes to migrate into lymph nodes from the bloodstream.

-

Lymphocyte Preparation and Labeling:

-

Isolate lymphocytes from the spleen and lymph nodes of a donor mouse.

-

Label the lymphocytes with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.

-

Wash the cells extensively to remove unbound dye and resuspend in sterile saline for injection.

-

-

Animal Treatment and Cell Injection:

-

Administer this compound (e.g., 100 mg/kg) or a vehicle control to recipient mice via intraperitoneal injection.[3]

-

After 60 minutes (to allow for peak plasma concentration of the inhibitor), intravenously inject a defined number of CFSE-labeled lymphocytes (e.g., 1-2 x 10⁷ cells) into the tail vein of the recipient mice.[3][5]

-

-

Tissue Collection and Analysis:

-

At specific time points post-injection (e.g., 30, 60, and 120 minutes), euthanize the mice.[5]

-

Harvest peripheral lymph nodes (e.g., brachial, inguinal) and embed them for cryosectioning.

-

Cut thin sections (e.g., 10 µm) and mount them on microscope slides.

-

To visualize the HEVs, perform immunohistochemical staining with an antibody against PNAd (e.g., MECA-79), which is a ligand for L-selectin on HEVs.[5]

-

Capture images using fluorescence microscopy.

-

-

Quantification:

-

For each lymph node section, manually or with image analysis software, count the number of CFSE-labeled lymphocytes in three distinct locations:

-

Inside HEVs: Adherent to the lumen or located within the MECA-79-positive endothelial wall.

-

Outside HEVs: Located in the lymph node parenchyma, having completed transmigration.

-

-

Calculate the density of cells (cells/mm²) for each location and compare between the this compound and vehicle control groups. An increase in the ratio of cells inside HEVs to outside HEVs indicates an arrest in transmigration.[5]

-

Protocol: General In Vitro Transwell Transendothelial Migration Assay

This assay provides a simplified, controllable in vitro model to study the multi-step process of TEM.

-

Endothelial Monolayer Preparation:

-

Coat the porous membrane (e.g., 3 or 5 µm pore size) of a Transwell insert with an extracellular matrix protein like gelatin (0.1%) or fibronectin to promote cell adhesion.[11][12]

-

Seed endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs, or a mouse line like bEnd.3) onto the coated insert and culture until a confluent monolayer is formed (typically 1-2 days).[11]

-

The integrity of the monolayer is critical and can be verified by microscopy.[12] Optionally, activate the endothelial cells with a pro-inflammatory cytokine like TNF-α (~18 hours prior) to upregulate adhesion molecules.[11]

-

-

Migration Assay:

-

Place the Transwell insert containing the endothelial monolayer into a well of a larger plate (the lower chamber).

-

Add medium containing a chemoattractant (e.g., CXCL10, CCL21) to the lower chamber.[12][13] The upper chamber contains plain medium.

-

Add a suspension of lymphocytes (pre-treated with this compound or vehicle) to the upper chamber.

-

Incubate the plate at 37°C for a period of 1 to 4 hours to allow for migration.[11]

-

-

Quantification of Migrated Cells:

-

After incubation, carefully collect the cells from the lower chamber.

-

Count the migrated cells using a hemocytometer, flow cytometry (if using fluorescently labeled cells), or a cell counting reagent.

-

The percentage of migration is calculated as (number of migrated cells / total number of cells initially added) x 100.[14]

-

Conclusion and Future Directions

The body of evidence clearly establishes this compound as a tool that uncouples the initial adhesion of lymphocytes from their subsequent migration across the endothelial barrier. Its mechanism of action, centered on the inhibition of metalloproteinase-mediated L-selectin shedding, leads to a distinct phenotype where lymphocytes are arrested mid-transit within the HEV wall. This highlights a non-redundant role for metalloproteinase activity in the physical process of diapedesis.

For drug development professionals, these findings underscore the potential of targeting specific metalloproteinases to modulate leukocyte trafficking in inflammatory diseases. However, the broad-spectrum nature of this compound necessitates the development of more specific inhibitors (e.g., targeting only ADAM17) to minimize off-target effects. For researchers, this compound remains an invaluable pharmacological tool for dissecting the intricate molecular and biophysical requirements of the final, and least understood, step of the leukocyte adhesion cascade.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Transendothelial migration of lymphocytes across high endothelial venules into lymph nodes is affected by metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. TCR activation stimulates regulated intramembrane proteolysis of L-selectin by presenilin 1 and localized proteasomal degradation of the cytoplasmic tail - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A congenital activating mutant of WASp causes altered plasma membrane topography and adhesion under flow in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. rupress.org [rupress.org]

- 11. T cell transwell migration [bio-protocol.org]

- 12. biophysics-reports.org [biophysics-reports.org]

- 13. Assaying antigen-specific T cell trans-endothelial migration in vitro with the Transwell system: application in tumor immunology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubcompare.ai [pubcompare.ai]

Methodological & Application

Application Notes: Using Ro 31-9790 as a Mechanistic Tool in Gelatin Zymography to Confirm Matrix Metalloproteinase Activity

Introduction

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[1] Their activity is essential in physiological processes such as development, tissue repair, and angiogenesis. However, dysregulated MMP activity is implicated in numerous pathological conditions, including arthritis, cancer, and cardiovascular diseases.[1][2] Gelatin zymography is a widely used and sensitive technique to detect and characterize the activity of gelatinases, primarily MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B), in biological samples.[3][4] The method involves separating proteins by electrophoresis on a polyacrylamide gel co-polymerized with gelatin.[5] After renaturation, MMPs digest the gelatin, creating clear bands against a stained background upon visualization.[5]

To ensure the specificity of this assay, it is critical to confirm that the observed proteolytic activity is indeed from MMPs. Ro 31-9790 is a potent, broad-spectrum, hydroxamate-based inhibitor of MMPs.[6][7][8] It functions by chelating the zinc ion within the catalytic site of MMPs, competitively inhibiting their enzymatic activity.[9][10] By serving as a potent inhibitor, this compound is an invaluable tool in zymography, used in a parallel incubation step to verify that substrate degradation is MMP-dependent. Its inclusion should abolish or significantly reduce the gelatinolytic bands, thereby validating the results.[9][11][12]

Quantitative Data: Inhibitory Profile of this compound

The inhibitory potency of this compound varies across different MMPs. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for this compound against several MMPs. This data is critical for researchers selecting an appropriate inhibitor concentration and understanding its spectrum of activity.

| MMP Target | Inhibition Value (nM) | Value Type |

| MMP-1 | 10 | IC50 |

| MMP-2 | 5.2 | Ki |

| MMP-2 | 8 | IC50 |

| MMP-3 | 700 | IC50 |

| MMP-9 | 10.4 | Ki |

| MMP-14 | 1.9 | IC50 |

Data sourced from multiple studies.[13][14]

Visualization of Experimental and Biological Pathways

To effectively utilize this compound in zymography, it is helpful to visualize both the experimental process and the biological context of MMP regulation.

Caption: Experimental workflow for gelatin zymography incorporating this compound as a negative control.

Caption: Simplified signaling pathway for cytokine-induced MMP expression and its inhibition by this compound.

Experimental Protocols

Protocol 1: Standard Gelatin Zymography for MMP-2 and MMP-9 Detection

This protocol is optimized for detecting secreted MMP-2 and MMP-9 from conditioned cell culture media.[3]

1. Sample Preparation (Conditioned Media)

-

Culture cells to 70-80% confluency in media containing Fetal Bovine Serum (FBS).

-

Wash the cells twice with serum-free media to remove any residual serum proteins, which contain endogenous MMPs.

-

Incubate the cells in serum-free media for a duration optimized for your cell line (typically 24-48 hours) to collect secreted proteins.[3]

-

Collect the conditioned media and centrifuge at 1,500 rpm for 10 minutes, followed by a high-speed spin (e.g., 10,000 rpm for 5 minutes) to remove cells and debris.[15]

-

(Optional but Recommended) Concentrate the media 10-fold using a centrifugal filter unit (e.g., Amicon Ultra with a 10 kDa cutoff) to increase MMP concentration.

-

Determine the total protein concentration of each sample (e.g., using a BCA assay).

-

Mix a standardized amount of protein (e.g., 15-20 µg) with 5X non-reducing sample buffer. Do NOT heat the samples or use a reducing agent, as this will irreversibly denature the enzymes.

2. Gel Electrophoresis

-

Prepare a 7.5% or 10% polyacrylamide separating gel containing gelatin at a final concentration of 1 mg/mL.[3][15]

-

Pour a standard stacking gel on top of the separating gel.

-

Load 15-20 µL of each prepared sample into the wells. Include a pre-stained protein molecular weight marker in one lane.

-

Run the gel at a constant voltage (e.g., 120-150 V) at 4°C until the dye front reaches the bottom of the gel.[15] The cold temperature helps preserve enzyme structure during electrophoresis.

3. Enzyme Renaturation and Development

-

After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in a renaturation buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2.5% Triton X-100) with gentle agitation. This step removes SDS and allows the MMPs to renature.[14][16]

-

Briefly rinse the gel in incubation/development buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35) to remove the Triton X-100.[14][16]

-

Incubate the gel in fresh development buffer for 18-48 hours at 37°C. The calcium chloride in the buffer is a necessary cofactor for MMP activity.[5][15]

4. Staining and Visualization

-

Discard the incubation buffer and stain the gel with 0.5% Coomassie Brilliant Blue R-250 in a solution of 40% methanol and 10% acetic acid for 30-60 minutes.[14]

-

Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands appear against a dark blue background. These clear zones represent areas where the gelatin has been digested.

-

Image the gel using a gel documentation system. The position of the bands indicates the molecular weight (pro-MMP-9 at 92 kDa, active MMP-9 at 82 kDa; pro-MMP-2 at 72 kDa, active MMP-2 at 62 kDa), and the band intensity corresponds to the level of enzyme activity.[4]

Protocol 2: Confirmatory Zymography using this compound Inhibition

To confirm that the lytic bands observed are due to MMP activity, a parallel zymogram should be run and incubated with this compound.

1. Sample Preparation and Electrophoresis

-

Follow steps 1 and 2 from Protocol 1 exactly. It is crucial to load identical samples onto two separate gels (or two halves of the same gel) to allow for a direct comparison.

2. Modified Renaturation and Inhibition

-

Perform the renaturation wash (Step 3.1 from Protocol 1) on both gels simultaneously.

-

Prepare two incubation trays:

-

Place each gel into its respective buffer and incubate for 18-48 hours at 37°C, as described previously.

3. Staining, Visualization, and Interpretation

-

Stain and destain both gels simultaneously using the procedure from Protocol 1 (Step 4).

-

Image both gels.

-

Expected Result: In the control gel, clear bands corresponding to MMP activity should be visible. In the gel incubated with this compound, these bands should be absent or significantly reduced in intensity.[9][11] This result confirms that the gelatinolytic activity is attributable to MMPs that are sensitive to this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Drugs in development: bisphosphonates and metalloproteinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. docs.abcam.com [docs.abcam.com]

- 4. Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture | Springer Nature Experiments [experiments.springernature.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Ro-31-9790 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. adooq.com [adooq.com]

- 8. tandfonline.com [tandfonline.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Rat mesangial cells and matrix metalloproteinase inhibitor: inhibition of 72-kD type IV collagenase (MMP-2) and of cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. ahajournals.org [ahajournals.org]

- 13. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. med.upenn.edu [med.upenn.edu]

- 16. Pharmacologic and Genetic Manipulation of Matrix Metalloproteinases -2 and -9 Reduce Retinal Neovascularization in Rodent Models of Retinopathy of Prematurity - PMC [pmc.ncbi.nlm.nih.gov]

Ro 31-9790: A Versatile Tool for Elucidating Matrix Metalloproteinase Functions

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ro 31-9790 is a potent, broad-spectrum, hydroxamate-based inhibitor of matrix metalloproteinases (MMPs). Its ability to chelate the active site zinc ion makes it an invaluable tool for investigating the diverse physiological and pathological roles of MMPs. These zinc-dependent endopeptidases are crucial in extracellular matrix (ECM) remodeling, cell signaling, and inflammation. Dysregulation of MMP activity is implicated in numerous diseases, including cancer, arthritis, cardiovascular disorders, and neurological conditions. This document provides detailed application notes and experimental protocols for utilizing this compound to study MMP functions in various research contexts.

Mechanism of Action

This compound functions as a competitive inhibitor of MMPs. The hydroxamate group (-CONHOH) in its structure mimics a peptide bond and acts as a strong chelating agent for the Zn²⁺ ion within the catalytic domain of MMPs. This interaction blocks the binding of natural substrates to the active site, thereby inhibiting their cleavage. While it is a broad-spectrum inhibitor, this compound exhibits varying potencies against different MMP family members.

Data Presentation

Inhibitory Activity of this compound

The inhibitory potency of this compound against various MMPs and its effects on cellular processes are summarized below.

| Target | IC50 / Ki Value | Notes | Reference |

| MMP-1 (Collagenase-1) | 10 nM (IC50) | Potent inhibition. | [1][2] |

| MMP-2 (Gelatinase-A) | 8 nM (IC50), 5.2 nM (Ki) | Strong inhibition of gelatinase activity. | [1][2][3] |

| MMP-3 (Stromelysin-1) | 700 nM (IC50) | Moderate inhibition compared to other MMPs. | [1][2] |

| MMP-9 (Gelatinase-B) | 10.4 nM (Ki) | Potent inhibition of gelatinase activity. | [3] |

| MMP-14 (MT1-MMP) | 1.9 nM (IC50) | Very potent inhibition of this membrane-type MMP. | [1][2] |

Cellular Effects of this compound

| Cellular Process | Cell Type | Effective Concentration | Effect | Reference |

| L-selectin Shedding | Mouse Lymphocytes | 4.82 ± 0.75 µM (IC50) | Inhibition of shedding. | [4][5] |

| L-selectin Shedding | Jurkat T cells | 1.16 ± 0.27 µM (IC50) | Inhibition of shedding. | [4][5] |

| L-selectin Shedding | Human Lymphocytes | 0.70 ± 0.06 µM (IC50) | Inhibition of shedding. | [4][5] |

| L-selectin Shedding | Human Monocytes | 4.47 ± 1.27 µM (IC50) | Inhibition of shedding. | [4][5] |

| TNF-α Shedding | Human Monocytes | 0.38 ± 0.05 µM (IC50) | Inhibition of shedding. | [4] |

| Cell Proliferation | Rat Mesangial Cells | Concentration-dependent | Inhibition of proliferation. | [6] |

| Cell Proliferation | Human Airway Smooth Muscle | 100 µM | 50% inhibition of thymidine incorporation. | [7] |

| Cell Migration | CHO cells | Dose-dependent | Reduction of haptotactic migration. | [8] |

Mandatory Visualizations

Caption: Mechanism of MMP inhibition by this compound.

References

- 1. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi-res.com [mdpi-res.com]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Rat mesangial cells and matrix metalloproteinase inhibitor: inhibition of 72-kD type IV collagenase (MMP-2) and of cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Ectodomain shedding of L1 adhesion molecule promotes cell migration by autocrine binding to integrins - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Protocol for Inhibiting L-selectin Shedding with Ro 31-9790

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-selectin (CD62L) is a crucial cell adhesion molecule expressed on the surface of most leukocytes, mediating their initial tethering and rolling on endothelial cells, a critical step for trafficking to sites of inflammation and lymph nodes.[1][2] The surface expression of L-selectin is rapidly down-regulated upon leukocyte activation through a process known as ectodomain shedding. This process is primarily mediated by the metalloproteinase ADAM17 (A Disintegrin and Metalloproteinase 17), also known as Tumor Necrosis Factor-α-Converting Enzyme (TACE).[1][3] Shedding of L-selectin releases a soluble form into the bloodstream and is considered a marker of leukocyte activation.[1][4]

Ro 31-9790 is a synthetic, hydroxamic acid-based metalloproteinase inhibitor that effectively blocks the activity of the L-selectin sheddase.[5][6] By preventing the cleavage of L-selectin, this compound serves as a valuable tool for studying the physiological consequences of L-selectin shedding and its role in immune responses and inflammatory diseases.[7][8] These application notes provide a detailed protocol for using this compound to inhibit L-selectin shedding in both in vitro and in vivo settings.

Mechanism of Action

This compound functions as a broad-spectrum inhibitor of metalloproteinases, with notable activity against ADAM17.[3] The shedding of L-selectin is initiated by various cellular activation signals, which lead to the activation of ADAM17 on the cell surface.[9] ADAM17 then cleaves L-selectin at its membrane-proximal ectodomain, releasing the soluble portion of the molecule. This compound, a zinc-chelating hydroxamate, inhibits the catalytic activity of ADAM17, thereby preventing the cleavage and shedding of L-selectin from the cell surface.[10][11]

Quantitative Data Summary

This compound inhibits L-selectin shedding across various leukocyte populations. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Type | Species | Inducer | IC50 of this compound (µM) | Reference |

| Lymphocytes | Mouse | PMA | 4.82 ± 0.75 | [12] |

| Jurkat T cells | Human | PMA | 1.16 ± 0.27 | [12] |

| Lymphocytes | Human | PMA | 0.70 ± 0.06 | [12] |

| Monocytes | Human | PMA | 4.47 ± 1.27 | [12] |

| B-CLL Lymphocytes | Human | ATP | 83 | [10] |

| Monocytes (TNF-α Shedding) | Human | LPS | 0.38 ± 0.05 | [6][12] |

Note: A concentration of 30 µM this compound has been shown to achieve approximately 90% inhibition of PMA-induced L-selectin shedding from mouse lymphocytes.[3]

Experimental Protocols

Protocol 1: In Vitro L-selectin Shedding Inhibition Assay

This protocol details the procedure for inducing L-selectin shedding from isolated leukocytes and inhibiting this process with this compound, followed by analysis using flow cytometry.

A. Materials and Reagents

-

Cells: Isolated primary leukocytes (e.g., human or mouse lymphocytes, neutrophils) or cell lines (e.g., Jurkat T cells).

-

Inhibitor: this compound (dissolved in DMSO, stored at -20°C).

-

Shedding Inducer: Phorbol 12-myristate 13-acetate (PMA), dissolved in DMSO.

-

Cell Culture Medium: RPMI 1640 or appropriate medium.

-

Staining Buffer: Phosphate-buffered saline (PBS) with 1% Bovine Serum Albumin (BSA).

-

Antibody: Fluorochrome-conjugated anti-L-selectin/CD62L antibody (e.g., MEL-14 for mouse).

-

Isotype Control: Matching fluorochrome-conjugated isotype control antibody.

-

Equipment: Flow cytometer, centrifuge, incubator (37°C, 5% CO2).

B. Experimental Procedure

-

Cell Preparation:

-

Isolate leukocytes from whole blood or prepare a single-cell suspension from lymphoid tissues using standard methods.

-

Resuspend cells in culture medium at a concentration of 1-5 x 10^6 cells/mL.

-

-

Inhibition Step:

-

Aliquot cell suspension into microcentrifuge tubes or a 96-well plate.

-

Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations (e.g., 0.1 µM to 50 µM) to the cells. Include a DMSO vehicle control.

-

Pre-incubate the cells with the inhibitor or vehicle for 15-30 minutes at 37°C.

-

-

Induction of Shedding:

-

Add the shedding inducer (e.g., 10-100 nM PMA) to all samples except for the unstimulated (negative) control.

-

Incubate for 30-60 minutes at 37°C. The optimal time may vary by cell type and should be determined empirically.

-

-

Staining for Flow Cytometry:

-

Stop the reaction by placing samples on ice and adding 1 mL of cold staining buffer.

-

Centrifuge cells at 300 x g for 5 minutes at 4°C and discard the supernatant.

-

Resuspend the cell pellet in 100 µL of cold staining buffer containing the anti-L-selectin antibody at the manufacturer's recommended concentration.

-

Prepare an isotype control and an unstimulated/untreated control.

-

Incubate on ice for 30 minutes in the dark.

-

Wash the cells twice with 1 mL of cold staining buffer.

-

Resuspend the final cell pellet in 300-500 µL of staining buffer for analysis.

-

-

Flow Cytometry Analysis:

-

Acquire data on a flow cytometer. Gate on the leukocyte population of interest based on forward and side scatter properties.

-